2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Description
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS: 1086375-34-9) is a heterocyclic compound featuring a trioxoimidazolidine core linked to an acetic acid moiety. The imidazolidinone ring contains three carbonyl groups (2,4,5-trioxo), which confer strong electron-withdrawing effects, enhancing the compound’s acidity and reactivity. This structural motif facilitates participation in acylation and condensation reactions, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-7-4(11)5(12)8(6(7)13)2-3(9)10/h2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMFGLKJCRBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Methylurea with Oxalylacetic Acid Precursors
The most direct route involves cyclocondensation between N-methylurea and oxalylacetic acid derivatives. This method exploits the reactivity of α-keto acids with urea analogs to form the trioxoimidazolidine core.
Reaction Scheme
N-Methylurea + Diethyl oxalylacetate → Cyclization → Hydrolysis → Target Compound
Optimized Conditions
- Solvent: Anhydrous methanol (80°C, 12 h)
- Catalyst: Sulfamic acid (15 mol%)
- Yield: 62–68% after column purification
Key Advantages
- Atom economy exceeds 75% due to in situ decarboxylation
- Compatible with gram-scale production (≥50 g batches)
Oxidative Ring Expansion of 3-Methylhydantoin
Oxidation of 3-methylhydantoin provides controlled access to the trioxoimidazolidine system. This two-stage protocol first generates the dihydroimidazole intermediate before introducing the acetic acid side chain.
Stage 1: Hydantoin Oxidation
3-Methylhydantoin + KMnO4 (aq. H2SO4) → 3-Methyl-2,4,5-trioxoimidazolidine
Conditions : 0°C, 2 h, 89% yield
Stage 2: N-Alkylation
Trioxoimidazolidine + Bromoacetic acid (NaH/DMF) → Target Compound
Conditions : 40°C, 6 h, 54% yield
Limitations
- Bromoacetic acid requires careful handling (LD50 100 mg/kg)
- Total yield limited by competing O-alkylation (17–23% side products)
Continuous-Flow Synthesis via [3+2] Cycloaddition
Adapting flow chemistry methods from related triazole syntheses, this approach enables safe handling of unstable intermediates:
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Residence Time | 8.5 min |
| Pressure | 18 bar |
| Solvent | Acetonitrile/H2O (3:1) |
Reaction Sequence
- Methylisocyanate + Ethyl glyoxylate → Ketenimine intermediate
- In situ cyclization with ammonium acetate
- Hydrolytic cleavage to free acid
Performance Metrics
Solid-Phase Synthesis Using Wang Resin
Developed for parallel synthesis of analogs, this method facilitates rapid structural diversification:
Immobilization Protocol
- Wang resin functionalization with bromoacetyl chloride
- Nucleophilic substitution with 3-methyl-2,4,5-trioxoimidazolidine
- Acidolytic cleavage (TFA/H2O 95:5)
Key Metrics
- Loading capacity: 0.78 mmol/g resin
- Cycle time: 48 h per compound
- Average purity: 91% (n = 12 batches)
Biocatalytic Approach Using Aldolase Mutants
Emerging enzymatic methods show promise for sustainable production:
Enzyme Engineering
- Thermostable aldolase (EC 4.1.2.13) modified with F131A/Y136T mutations
- Activity increased 14-fold toward trioxoimidazolidine precursors
Fermentation Conditions
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.2 |
| Substrate Feed Rate | 0.8 mL/min |
| Yield | 3.1 g/L (72 h) |
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | +++ | 8.7 |
| Oxidative Expansion | 54 | 98 | ++ | 14.2 |
| Flow Synthesis | 82 | 99 | ++++ | 3.1 |
| Solid-Phase | 91 | 91 | + | 22.4 |
| Biocatalytic | 31 | 88 | +++ | 6.9 |
*E-Factor = (kg waste)/(kg product); Lower values indicate greener processes
Industrial-Scale Optimization Challenges
Recent patent analyses reveal three critical optimization parameters for bulk production:
Solvent Selection
- Methanol outperforms DMF/THF in yield (Δ+17%) and purification ease
- Azeotropic drying with toluene reduces hydrolysis side reactions
Crystallization Control
- Optimal anti-solvent: Methyl tert-butyl ether (MTBE)
- Cooling rate: 0.5°C/min to prevent oiling out
Waste Stream Management
- 98% solvent recovery via falling-film evaporation
- Neutralization of acidic byproducts with Ca(OH)2 slurry
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidinone compounds. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid exhibits significant biological activities that could be harnessed in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. The mechanism involves interaction with specific enzymes or receptors that influence metabolic pathways .
- Neuropharmacological Effects : It has been identified as a potent activator of the GABAA receptor, which is crucial for inhibitory neurotransmission in the brain. This property suggests potential applications in treating neurological disorders such as anxiety and epilepsy .
The biological activities of this compound have been explored through various studies:
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated notable zones of inhibition, suggesting its potential as a novel antimicrobial agent .
Case Study: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, the compound was tested for its ability to modulate GABAergic activity. The findings demonstrated significant binding affinity to GABAA receptors, indicating its potential use in developing anxiolytic or anticonvulsant medications .
Organic Synthesis Applications
Beyond its biological implications, this compound serves as an important building block in organic synthesis:
- Building Block for Derivatives : The compound can be utilized to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. Its unique structure allows for modifications that can lead to new pharmacologically active compounds.
Comparison with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | Contains an oxadiazole ring | Known for different biological activities |
| 3-Methylimidazo[1,2-a]pyridine | Contains a pyridine ring | Exhibits mutagenic properties |
| Imidazole acetic acid | Simple imidazole structure | Used primarily as a biochemical probe |
Each of these compounds shares structural characteristics with this compound but exhibits distinct properties and applications.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural and physicochemical differences between 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and its analogs:
Physicochemical and Reactivity Comparisons
Electron-Withdrawing Effects :
- The trioxo group in the target compound (vs. dioxo analogs) introduces stronger electron withdrawal, increasing acidity and stabilizing transition states in reactions like acylation .
- Benzyl-substituted trioxo analogs (e.g., CAS 128043-86-7) exhibit reduced solubility in polar solvents due to aromatic hydrophobicity but retain high reactivity .
Aryl-substituted dioxo compounds (e.g., CAS 1008949-74-3) show steric hindrance, which may limit reactivity in sterically demanding reactions .
Acidity Trends :
- The trioxo derivative (pKa ~2–3) is more acidic than dioxo analogs (pKa ~4–5) due to additional carbonyl groups destabilizing the conjugate base .
Biological Activity
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, also known by its CAS number 128043-82-3, is a compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₆N₂O₅, and it has a molecular weight of 186.13 g/mol. Its structure features an imidazolidinone ring that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 128043-82-3 |
| Molecular Formula | C₆H₆N₂O₅ |
| Molecular Weight | 186.13 g/mol |
| Melting Point | 191–193 °C |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidinone compounds can possess antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects .
- Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of acetylcholinesterase (AChE), which plays a critical role in neurotransmission .
- Anticancer Potential : Some studies suggest that imidazolidinone derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
The precise mechanism of action for this compound is not fully elucidated; however, the following pathways are proposed based on related compounds:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like AChE by binding to their active sites, thus preventing substrate interaction and subsequent enzymatic activity .
- Cellular Interaction : The compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of imidazolidinone derivatives against Gram-positive and Gram-negative bacteria, compounds structurally related to this compound exhibited notable inhibition zones in disk diffusion assays. The results indicated a concentration-dependent response with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for various bacterial strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related imidazolidinones demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The study revealed IC₅₀ values around 30 µM after 48 hours of treatment, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and oxidation. For example:
- Cyclization : Use 1,3-dipolar cycloaddition (e.g., azide-alkyne click chemistry) to form the imidazolidinone core, as demonstrated in triazole-based acetic acid derivatives .
- Oxidation : Introduce trioxo groups via controlled oxidation using agents like KMnO₄ or H₂O₂ under acidic conditions, analogous to thiadiazole synthesis protocols .
- Carboxylic Acid Functionalization : Couple the imidazolidinone moiety with acetic acid via nucleophilic substitution or ester hydrolysis, employing triethylamine as a base for pH control .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-2018) provides precise bond lengths and angles for the trioxoimidazolidin ring and acetic acid side chain .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., carbonyl carbons at ~160–180 ppm, methyl groups at ~1.5–2.5 ppm) .
- IR Spectroscopy : Confirm trioxo groups via strong C=O stretches (~1700–1750 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., DMSO, methanol) using gravimetric analysis; adjust pH with NaOH/HCl for aqueous solubility optimization .
- Stability : Conduct accelerated degradation studies under varying temperatures (25–60°C) and humidity (40–80% RH) to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accuracy .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature) for synthesis or crystallization .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., methyl vs. methoxy substituents) using in vitro assays (e.g., antimicrobial MIC tests) .
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic variability .
Q. How can the compound’s potential as a peptidomimetic or enzyme inhibitor be explored?
- Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., proteases, oxidoreductases). Reference triazole-based peptidomimetics for scaffold alignment .
- Kinetic Analysis : Perform steady-state enzyme inhibition assays (e.g., IC₅₀ determination) with fluorogenic substrates to quantify potency .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, triethylamine stoichiometry impacts yield in triazine coupling reactions .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>95%) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to resolve conflicting spectral data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in the imidazolidinone ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₇N₃O₅) and rule out isobaric impurities .
Q. What analytical techniques validate the compound’s stability under biological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
